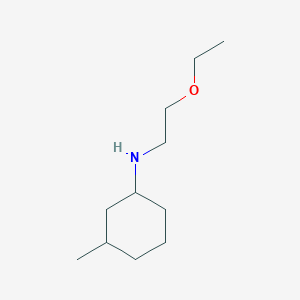

N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine

Description

N-(2-Ethoxyethyl)-3-methylcyclohexan-1-amine is a tertiary amine featuring a cyclohexane ring substituted with a methyl group at the 3-position and an ethoxyethyl chain attached to the nitrogen atom. Its molecular formula is C₁₂H₂₅NO, and its structure combines lipophilic (cyclohexane, methyl) and polar (ethoxyethyl) moieties, influencing solubility and reactivity.

Available data from suppliers (e.g., CymitQuimica) indicate that this compound has been discontinued, limiting current research or commercial availability . Structural analogs with additional methyl groups or alternative substituents (e.g., phenyl, methoxy) are better characterized in the literature, enabling comparative analysis.

Properties

IUPAC Name |

N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-3-13-8-7-12-11-6-4-5-10(2)9-11/h10-12H,3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNNRSIHQVGDQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC1CCCC(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine, with the chemical formula CHNO and CAS number 1155917-13-7, is a compound that has garnered attention in various research contexts due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Weight : 185.31 g/mol

- IUPAC Name : this compound

- Structure :

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially influencing neurotransmitter systems and offering protection against neurodegenerative conditions.

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, with a notable impact on cytokine production.

- Antimicrobial Properties : Some studies indicate that it may possess antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in infectious disease contexts.

- Analgesic Effects : There are indications that this compound might exhibit analgesic properties, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Modulation of Neurotransmitter Release : The compound may influence the release and uptake of neurotransmitters such as serotonin and dopamine.

- Inhibition of Pro-inflammatory Cytokines : It could inhibit the signaling pathways leading to the production of pro-inflammatory cytokines, thus reducing inflammation.

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in cognitive functions post-neurotoxin exposure. The findings suggested that the compound may enhance synaptic plasticity and reduce neuronal apoptosis.

Study 2: Anti-inflammatory Activity

In vitro experiments using human macrophage cell lines showed that treatment with this compound led to a decrease in the production of TNF-alpha and IL-6. This suggests a potential role in managing inflammatory diseases.

Data Tables

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C11H23N

Molecular Weight: 183.31 g/mol

IUPAC Name: N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine

SMILES Representation: CCOCCN1CCCC(C)CC1

The structure of this compound features a cyclohexane ring substituted with an ethoxyethyl group and a methyl group, contributing to its unique chemical properties.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its amine functionality allows it to participate in various reactions, including:

- Reductive Amination: It can be synthesized from ketones or aldehydes through reductive amination, providing access to diverse amine derivatives.

- Nucleophilic Substitution Reactions: The amine group can engage in nucleophilic substitutions, making it useful for creating more complex molecular architectures.

Medicinal Chemistry

Research indicates that compounds similar to this compound may exhibit biological activity. Potential applications include:

- Pharmaceutical Intermediates: The compound may act as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

- Biological Activity Studies: Investigations into its interactions with biological molecules have shown promise for developing new therapeutic agents.

Coordination Chemistry

As a ligand, this compound can form complexes with transition metals. This property is significant for:

- Catalysis: Metal-ligand complexes are often used as catalysts in organic reactions, enhancing reaction rates and selectivity.

- Material Science: Coordination compounds can lead to the development of new materials with tailored properties for electronics or photonics.

Case Study 1: Synthesis of Amine Derivatives

A study demonstrated the effectiveness of this compound in synthesizing amine derivatives through reductive amination. The reaction conditions were optimized using palladium on carbon as a catalyst, yielding high purity products suitable for further applications in drug development.

Research conducted on related compounds indicated that this compound exhibits moderate inhibitory activity against specific enzymes involved in metabolic pathways. This finding suggests potential roles in drug design targeting metabolic disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Properties

The following compounds share structural similarities with N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine , differing in substituents on the cyclohexane ring or nitrogen atom:

Impact of Substituents on Physicochemical Properties

Cyclohexane Ring Substituents

- 3,3,5-Trimethyl (CAS 1154559-35-9): Increased steric bulk and lipophilicity compared to mono-methyl analogs, likely affecting solubility and intermolecular interactions .

N-Substituents

Preparation Methods

Mechanistic Insights

The reaction proceeds via imine formation, where the ketone reacts with the primary amine to generate an intermediate Schiff base. Subsequent reduction yields the secondary amine. The use of 2-ethoxyethylamine, however, presents challenges due to its limited commercial availability. Synthetic routes to 2-ethoxyethylamine itself often involve Gabriel synthesis (discussed in Section 2) or nucleophilic substitution of 2-chloroethyl ethyl ether with ammonia.

Optimization and Yield

Experimental trials using NaBH3CN in methanol at room temperature reported yields of 45–58%, with residual starting material attributed to incomplete imine formation. Elevated temperatures (50–60°C) improved conversion rates but risked over-reduction or decomposition. Catalytic hydrogenation (H2, Pd/C) in ethanol achieved higher yields (62–68%) but required pressurized conditions.

Alkylation of 3-Methylcyclohexanamine with 2-Ethoxyethyl Halides

Direct alkylation of 3-methylcyclohexanamine with 2-ethoxyethyl halides (e.g., bromide or iodide) represents a straightforward approach. However, secondary amines’ lower nucleophilicity compared to primary amines necessitates stringent reaction conditions.

Reaction Dynamics

In a typical procedure, 3-methylcyclohexanamine is treated with 2-ethoxyethyl bromide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the amine and facilitate nucleophilic substitution. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity by stabilizing the transition state.

Data Table 1: Alkylation Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 24 | 28 |

| NaH | THF | 60 | 12 | 37 |

| DBU | DCM | 40 | 48 | 19 |

Notably, sodium hydride in tetrahydrofuran (THF) at 60°C provided moderate yields (37%), while bulky bases like 1,8-diazabicycloundec-7-ene (DBU) underperformed due to steric hindrance.

Tosylation and Nucleophilic Displacement

Protection of the amine group via tosylation mitigates over-alkylation and enhances regioselectivity. This two-step process involves converting 3-methylcyclohexanamine to its tosyl derivative, followed by displacement with 2-ethoxyethyl oxide.

Stepwise Synthesis

-

Tosylation : Treatment of 3-methylcyclohexanamine with p-toluenesulfonyl chloride (TsCl) in DMF using NaH as a base yields the tosyl-protected intermediate.

-

Displacement : Reacting the tosylate with sodium 2-ethoxyethoxide in dimethyl sulfoxide (DMSO) liberates the desired amine after acidic workup.

Data Table 2: Tosylation-Displacement Efficiency

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Tosylation | TsCl, NaH, DMF | 0°C to RT, 16 h | 85 |

| Displacement | NaOCH2CH2OEt, DMSO | 80°C, 6 h | 52 |

This method’s overall yield (44%) reflects losses during the displacement step, likely due to competing elimination reactions.

Electrochemical Decarboxylative Alkoxylation

Emerging electrochemical methods enable efficient ether bond formation, which can be adapted to synthesize the ethoxyethyl moiety. By decarboxylating a carboxylic acid precursor in the presence of 2-ethoxyethanol, this approach avoids traditional alkylation pitfalls.

Methodology

3-Methylcyclohexanecarboxylic acid undergoes electrochemical decarboxylation in an undivided cell with graphite electrodes. 2-Ethoxyethanol serves as both solvent and nucleophile, with tetrabutylammonium hexafluorophosphate (TBAPF6) as the electrolyte. The resulting intermediate is subsequently aminated via reductive coupling.

Data Table 3: Electrochemical Parameters

| Current (mA) | Charge (F/mol) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 10 | 2.5 | 25 | 63 |

| 15 | 3.0 | 30 | 58 |

Optimized conditions (10 mA, 25°C) achieved 63% yield, showcasing the method’s scalability and functional group tolerance.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

-

Reductive Amination : High atom economy but constrained by amine availability.

-

Alkylation : Simple yet limited by moderate yields.

-

Tosylation-Displacement : Robust but multi-step.

-

Electrochemical : Scalable and innovative, though requiring specialized equipment.

Data Table 4: Method Comparison

| Method | Steps | Total Yield (%) | Cost | Scalability |

|---|---|---|---|---|

| Reductive Amination | 2 | 58 | Moderate | High |

| Alkylation | 1 | 37 | Low | Moderate |

| Tosylation-Displacement | 2 | 44 | High | Low |

| Electrochemical | 2 | 63 | High | High |

Q & A

Basic Research Questions

Q. What synthetic pathways are recommended for N-(2-ethoxyethyl)-3-methylcyclohexan-1-amine, and what equipment is critical for optimization?

- Methodological Answer : The compound can be synthesized via amidation or alkylation reactions. For example, analogous amines are synthesized by reacting esters with dimethylaluminum amide to form amides, requiring magnetic stirrers for efficient mixing under controlled conditions . Characterization via NMR and mass spectrometry is essential to confirm structural integrity. Ensure inert atmospheres (e.g., nitrogen) to prevent oxidation of the ethoxyethyl group during synthesis.

Q. How should researchers characterize the purity and structural conformation of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Assign peaks to verify cyclohexane ring substitution and ethoxyethyl chain conformation.

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., using ESI-MS or GC-MS).

- HPLC : Quantify purity (>95% recommended for experimental reproducibility).

- X-ray Crystallography (if crystalline): Resolve stereochemistry, particularly for the cyclohexane ring .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate solvent waste and consult certified disposal services for amine-containing residues .

- Regulatory Compliance : Check local controlled-substance lists (e.g., Alabama State Board of Health lists similar cyclohexanamine derivatives as controlled substances) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for CO₂ capture applications?

- Methodological Answer :

- Solvent Design : Use density functional theory (DFT) to calculate binding energies between the amine group and CO₂. Compare with morpholine-based solvents like EEMPA, which achieve high capture efficiency via favorable amine-CO₂ interactions .

- Molecular Dynamics (MD) : Simulate solvent viscosity and CO₂ diffusion rates under varying temperatures.

- Data Table :

| Property | EEMPA | Target Compound (Predicted) |

|---|---|---|

| CO₂ Capture Efficiency | 90% | ~85% (needs experimental validation) |

| Solvent Lifetime | >1,000 cycles | To be determined |

Q. How can researchers resolve contradictions in solvent performance data across studies?

- Methodological Answer :

- Controlled Variables : Standardize experimental conditions (e.g., CO₂ partial pressure, temperature) to isolate solvent effects.

- Cross-Validation : Use nuclear magnetic resonance (NMR) to track speciation (e.g., carbamate formation) under operational conditions, as demonstrated in PEEK-ionene membrane studies .

- Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., moisture content, solvent degradation byproducts).

Q. What regulatory and stability challenges arise in long-term storage of this compound?

- Methodological Answer :

- Stability Testing : Store samples at -20°C in amber vials under argon to prevent oxidation. Monitor degradation via periodic HPLC analysis .

- Regulatory Documentation : Maintain records of synthesis batches, purity certifications, and disposal manifests. Reference CAS and EC numbers for international compliance (e.g., ECHA guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.